6-Methyl-3-(pyridin-2-yl)isoquinolin-1-amine
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Overview
Description
6-Methyl-3-(pyridin-2-yl)isoquinolin-1-amine is a heterocyclic compound that features both pyridine and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(pyridin-2-yl)isoquinolin-1-amine can be achieved through various methods. One common approach involves the Buchwald-Hartwig arylamination reaction, which couples an aryl halide with an amine in the presence of a palladium catalyst and a base . Another method involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(pyridin-2-yl)isoquinolin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
6-Methyl-3-(pyridin-2-yl)isoquinolin-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(pyridin-2-yl)isoquinolin-1-amine involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt various cellular pathways, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(pyridin-2-yl)isoquinolin-1-amine: Similar structure but with a chlorine atom instead of a methyl group.
6-Fluoro-3-(pyridin-2-yl)isoquinolin-1-amine: Similar structure but with a fluorine atom instead of a methyl group.
Uniqueness
6-Methyl-3-(pyridin-2-yl)isoquinolin-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect its binding affinity and selectivity for certain molecular targets, making it distinct from its analogs.
Properties
CAS No. |
69767-47-1 |
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Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-methyl-3-pyridin-2-ylisoquinolin-1-amine |
InChI |
InChI=1S/C15H13N3/c1-10-5-6-12-11(8-10)9-14(18-15(12)16)13-4-2-3-7-17-13/h2-9H,1H3,(H2,16,18) |
InChI Key |
IEUOBNQDHNIGGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NC(=C2C=C1)N)C3=CC=CC=N3 |
Origin of Product |
United States |
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